molecular formula C32H42O10 B13434043 10-Deacetyl-7,10,13-trimethyl Baccatin III

10-Deacetyl-7,10,13-trimethyl Baccatin III

Cat. No.: B13434043
M. Wt: 586.7 g/mol
InChI Key: BTELCIXZLACDFF-JEODMRCNSA-N
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Description

10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Genus Taxus). This compound is significant due to its role as a precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is a colorless solid with a molecular formula of C32H42O10 and a molar mass of 586.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Deacetyl-7,10,13-trimethyl Baccatin III is synthesized from 10-Deacetyl Baccatin III through a series of chemical reactionsThe reaction conditions typically include the use of organic solvents such as methanol and reagents like acetyl-CoA .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from yew tree biomass followed by chemical modification. The process is optimized to maximize yield and purity, often involving chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of paclitaxel and other related compounds .

Scientific Research Applications

10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion to paclitaxel, which stabilizes microtubules and inhibits cell division. This action targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of microtubule depolymerization and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 10-Deacetyl Baccatin III
  • Baccatin III
  • 7-Epi-10-Deacetyl Baccatin III
  • 10-Deacetyl Baccatin V
  • 10-Deacetyl Baccatin VI

Uniqueness

10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific methylation pattern, which enhances its utility as a precursor in the synthesis of paclitaxel and other anti-cancer agents. This compound’s structural modifications provide distinct advantages in terms of reactivity and selectivity in chemical synthesis .

Properties

Molecular Formula

C32H42O10

Molecular Weight

586.7 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1

InChI Key

BTELCIXZLACDFF-JEODMRCNSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC

Origin of Product

United States

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